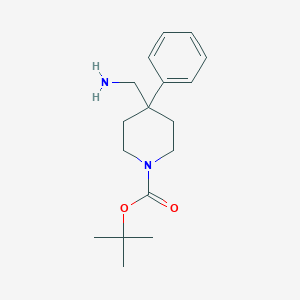
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure is characterized by the presence of a piperidine ring, a tert-butyl group, and a phenyl group, which can undergo various chemical transformations to yield a wide range of derivatives with potential pharmacological applications.
Synthesis Analysis
The synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through multiple synthetic routes. For instance, tert-butyl phenylazocarboxylates, which share structural similarities with the compound , can be modified through nucleophilic substitutions and radical reactions, leading to the formation of azocarboxamides and various aryl radicals . Additionally, the synthesis of related compounds, such as tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, has been reported using amination reactions with CuI, ethylene glycol, and potassium phosphate as catalysts . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is likely to exhibit features similar to those of related compounds. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been studied, revealing that bulky substituents can influence the molecule's conformation and intermolecular interactions . The presence of the tert-butyl group can also affect the molecule's packing in the solid state, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, where it prevents typical face-to-face π-interactions .
Chemical Reactions Analysis
The tert-butyl group and the piperidine ring in the compound's structure suggest that it can undergo various chemical reactions. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, followed by the Mitsunobu reaction to yield stereoselective isomers . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, has been synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can be inferred from related compounds. For instance, the solubility and steric effects of the tert-butyl group have been discussed in the context of 4'-tert-butyl-2,2':6',2''-terpyridine, where it acts as a solubilizing and sterically demanding substituent . The stability of the tert-butyl group under various conditions is also noteworthy, as seen in the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, where the tert-butyl group was resistant to acidolysis .
Applications De Recherche Scientifique
1. Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, is a crucial intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized from piperidin-4-ylmethanol and used in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer. These pathways play a vital role in cell growth and survival, making them significant targets for cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
2. Synthesis of Biologically Active Compounds
Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino) -2methoxyphenyl) carbamate, another related compound, is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been developed for this compound, which involves acylation, nucleophilic substitution, and reduction processes (Zhao, Guo, Lan, & Xu, 2017).
3. Role in Drug Synthesis Processes
Compounds similar to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, like tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, play a significant role in synthesizing novel protein tyrosine kinase Jak3 inhibitors. These compounds are synthesized through a series of steps, starting from 4-methylpyridinium, and are crucial for producing drugs like CP-690550 (Xin-zhi, 2011).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, environmental impact, and other hazards. It also includes safety precautions for handling and storing the compound.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements related to the compound. This could be based on current research trends, identified gaps in the literature, or novel applications of the compound.
I hope this general approach helps! If you have a specific compound or topic in mind, feel free to ask!
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYNEIUXQIVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441861 | |
| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
CAS RN |
158144-82-2 | |
| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

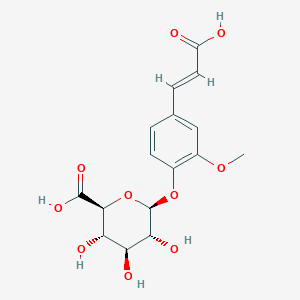
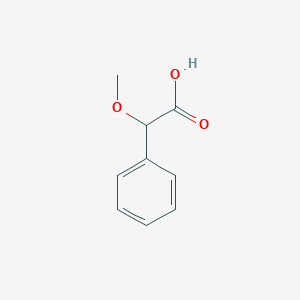
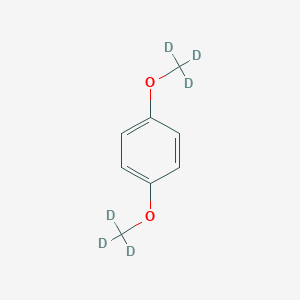
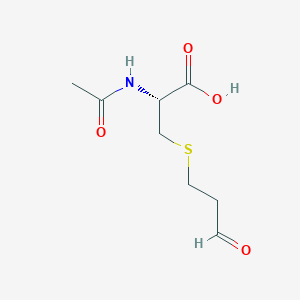
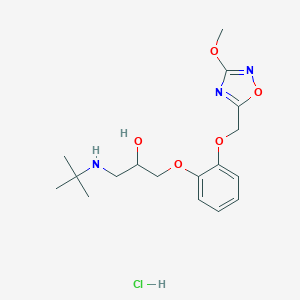
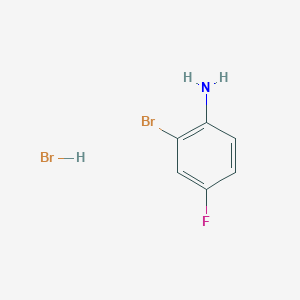
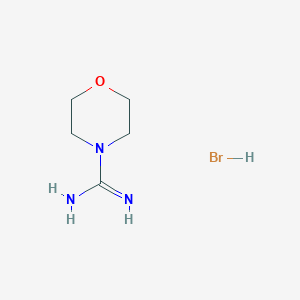
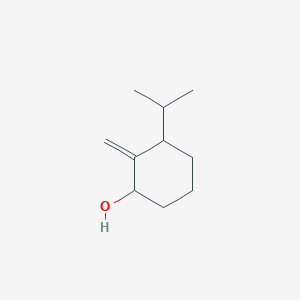
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
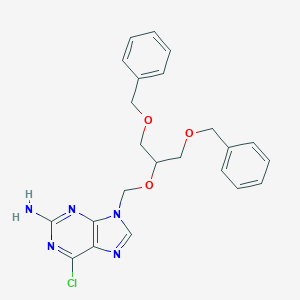
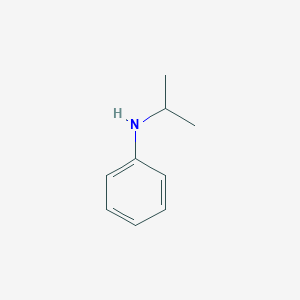
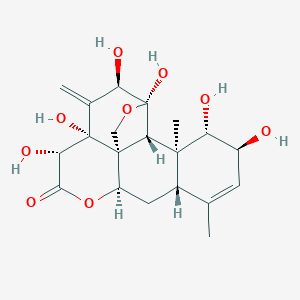
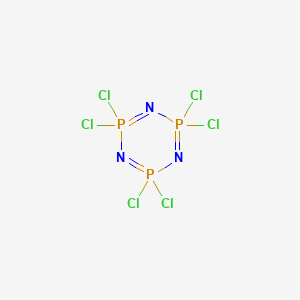
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)